molecular formula C9H12BrNO3S B13718515 ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B13718515
M. Wt: 294.17 g/mol
InChI Key: XTXPYSSPMHXYKG-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves the reaction of ethyl acetoacetate with 2-bromoethylamine hydrobromide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thioethers, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The thiazolidine ring can also interact with various molecular targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in scientific research .

Properties

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17 g/mol

IUPAC Name

ethyl (2Z)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5-

InChI Key

XTXPYSSPMHXYKG-YVMONPNESA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CCBr

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.